

1-phenoxy-2-propanol synthesis from phenol and propylene oxide

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Compound of Interest

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An In-depth Technical Guide to the Synthesis of **1-Phenoxy-2-Propanol** from Phenol and Propylene Oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of **1-phenoxy-2-propanol**, a versatile glycol ether, through the reaction of phenol and propylene oxide. Intended for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the underlying reaction mechanisms, catalytic strategies, detailed experimental protocols, and analytical characterization, while emphasizing safety and process optimization.

Introduction: The Significance of 1-Phenoxy-2-Propanol

1-Phenoxy-2-propanol (CAS No. 770-35-4), also known as propylene glycol phenyl ether (PPH), is a high-boiling, colorless liquid with a mild odor.^{[1][2]} Its unique combination of properties, including excellent solvency, coalescing ability, and antimicrobial characteristics, makes it a valuable compound across numerous industries.^{[2][3][4]}

Key applications include:

- **Coatings and Inks:** It serves as a powerful coalescing agent in water-based paints and a solvent for resins and dyes in inks.^{[2][3][4]}

- **Cosmetics and Personal Care:** Used as a preservative and fixative in soaps, perfumes, and other cosmetic formulations.[\[1\]\[5\]](#)
- **Pharmaceuticals:** Employed as a stabilizer, preservative, and solvent for active pharmaceutical ingredients.
- **Chemical Synthesis:** Acts as a crucial synthetic intermediate for producing more complex molecules, such as plasticizers and non-nucleoside reverse transcriptase inhibitors.[\[5\]\[6\]](#)

The most common and industrially significant method for its production is the base-catalyzed reaction of phenol with propylene oxide.[\[3\]\[5\]\[7\]](#) This guide focuses on the technical intricacies of this specific synthetic route.

Reaction Mechanism and Catalysis

The synthesis of **1-phenoxy-2-propanol** is fundamentally a nucleophilic ring-opening reaction of an epoxide. The process can be dissected into three primary steps, driven by the choice of catalyst.

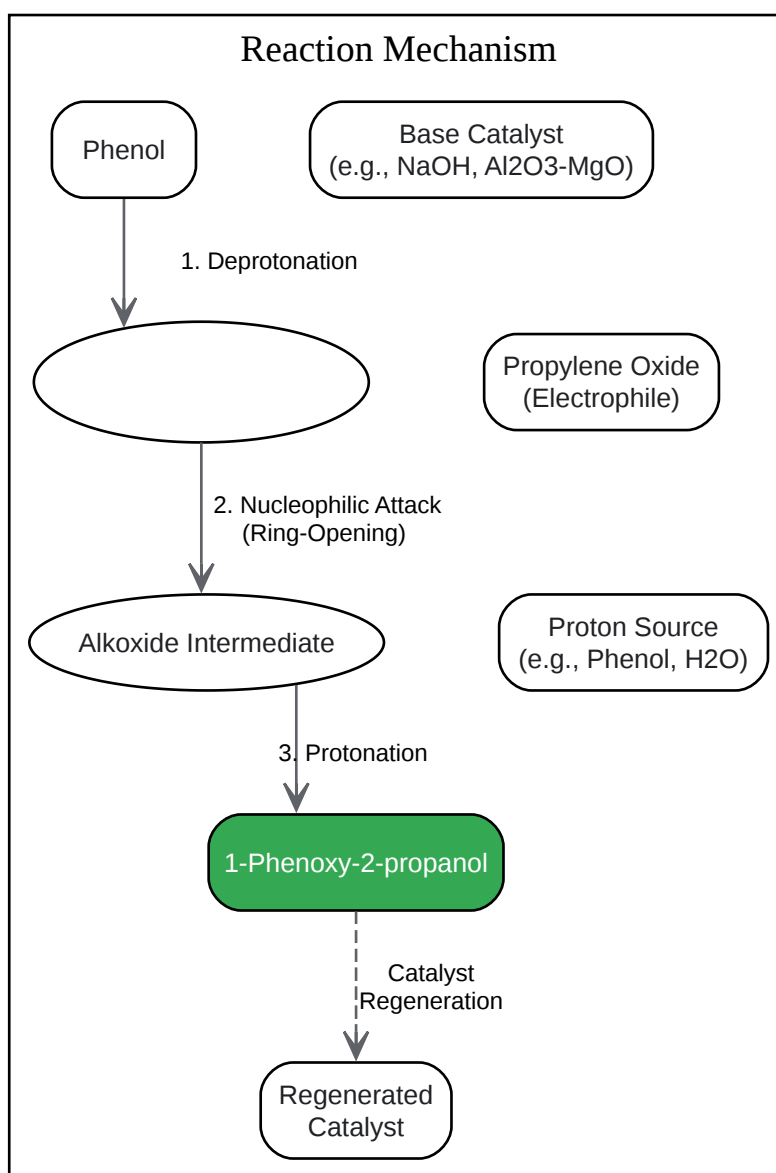
Mechanistic Pathway

- **Activation of Phenol:** Phenol is weakly acidic, and its hydroxyl group is not sufficiently nucleophilic to efficiently open the propylene oxide ring on its own.[\[8\]\[9\]](#) A catalyst is required to deprotonate the phenol, forming the highly nucleophilic phenoxide anion. This is typically achieved with a base.
- **Nucleophilic Attack:** The phenoxide anion attacks one of the carbon atoms of the propylene oxide ring. This attack is regioselective. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack predominantly occurs at the less substituted carbon atom (C1).[\[10\]](#) This preferential attack leads to the formation of a secondary alkoxide intermediate.
- **Proton Transfer:** The resulting alkoxide intermediate is protonated, typically by a protonated catalyst site or another phenol molecule, to yield the final **1-phenoxy-2-propanol** product and regenerate the catalyst.[\[10\]](#)

Catalytic Systems

The choice of catalyst is critical as it influences reaction rate, selectivity, and overall process sustainability.

- **Homogeneous Catalysts:** Alkali-metal hydroxides (e.g., NaOH) are traditionally used. While effective, they can be difficult to separate from the reaction mixture, leading to purification challenges and potential product contamination.[\[11\]](#)
- **Heterogeneous Catalysts:** Modern synthesis increasingly employs solid catalysts, which offer significant advantages in terms of separation, reusability, and reduced waste. A notable example is a mixed metal oxide catalyst, $\text{Al}_2\text{O}_3\text{-MgO/Fe}_3\text{O}_4$, which has been specifically identified for this process.[\[5\]](#)[\[10\]](#) The basic sites on these catalysts facilitate the deprotonation of phenol.[\[10\]](#)
- **Lewis Base Catalysts:** Organophosphorus compounds, such as tri-tert-butylphosphine, can also catalyze the reaction. These Lewis bases form a stable ion pair with phenol, which then reacts with propylene oxide.[\[12\]](#) This method has been shown to produce high-purity product with very low residual phenol.[\[12\]](#)



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Caption: Base-catalyzed nucleophilic ring-opening of propylene oxide by phenol.

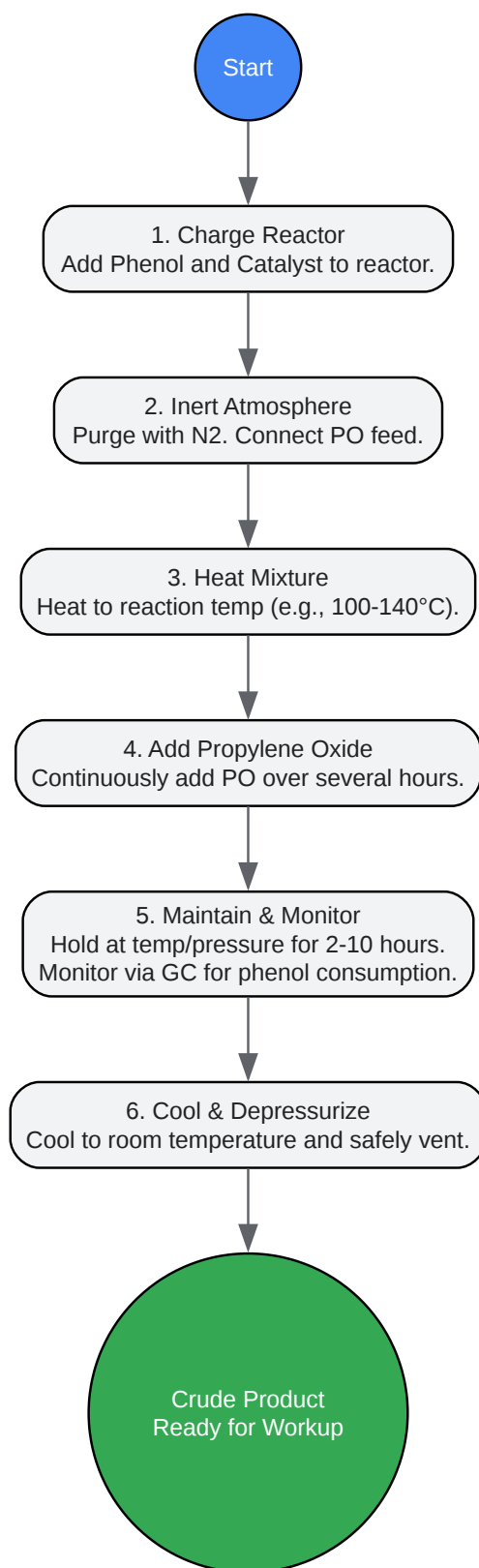
Experimental Protocol: A Laboratory-Scale Synthesis

This section outlines a generalized, self-validating protocol for the synthesis of **1-phenoxy-2-propanol**. All operations involving phenol and propylene oxide must be conducted in a certified chemical fume hood.

Materials and Equipment

Reagents	Equipment
Phenol ($\geq 99\%$)	Pressure-resistant glass reactor (e.g., 5L)
Propylene Oxide ($\geq 99\%$)	Heating mantle with temperature controller
Catalyst (e.g., Tri-tert-butylphosphine)	Overhead mechanical stirrer
Nitrogen Gas (high purity)	Metering pump or dropping funnel for propylene oxide
Condenser	
Thermocouple	
Pressure gauge	

Synthesis Procedure



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Caption: General experimental workflow for **1-phenoxy-2-propanol** synthesis.

- **Reactor Charging:** In a 5L pressure-resistant glass reactor, add 1888g of phenol and 12.64g of tri-tert-butylphosphine (catalyst).[\[12\]](#)
- **Inerting:** Seal the reactor and purge the system with nitrogen gas to create an anaerobic condition.[\[12\]](#) Connect the propylene oxide feed line from a metering tank.
- **Heating:** Begin stirring and heat the mixture to the target reaction temperature, typically between 100-140 °C.[\[12\]](#)
- **Propylene Oxide Addition:** Once the target temperature is stable, begin the continuous, controlled addition of propylene oxide. A typical molar ratio of phenol to propylene oxide is 1:1.0 to 1:1.1.[\[12\]](#) The addition should be slow enough to control the reaction exotherm and maintain constant pressure.
- **Reaction:** After the addition is complete, maintain the reaction at temperature for an additional 2-13 hours to ensure complete conversion of the limiting reagent (phenol).[\[12\]](#)
- **Monitoring:** The reaction progress can be monitored by taking aliquots (with extreme care) and analyzing them by Gas Chromatography (GC) to determine the residual phenol content. The reaction is considered complete when the phenol content is ≤ 100 ppm.[\[12\]](#)
- **Cooldown:** Once complete, turn off the heating and allow the reactor to cool to room temperature.

Key Reaction Parameters

The following parameters must be carefully controlled to ensure high yield, selectivity, and safety.

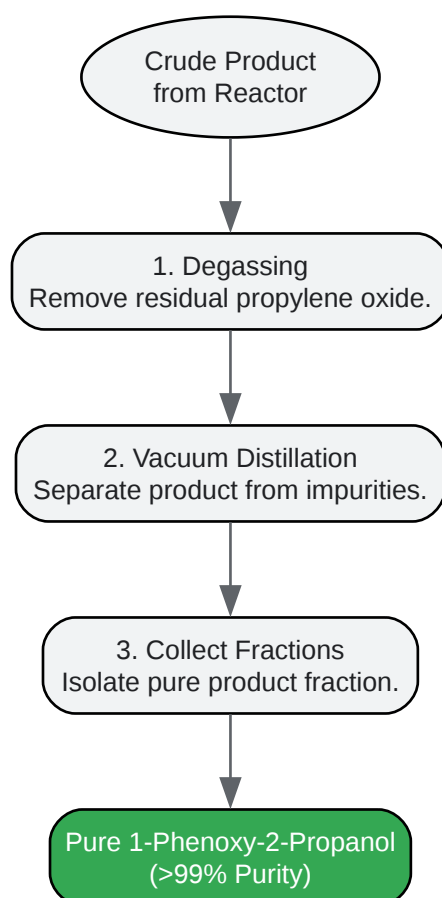
Parameter	Typical Range	Impact on Reaction	Reference
Temperature	100 - 140 °C	Higher temperatures increase reaction rate but may lead to side reactions if too high.	[12]
Pressure	Autogenous	Dictated by the vapor pressure of propylene oxide at the reaction temperature.	
Phenol:PO Molar Ratio	1 : 1.0 - 1.1	A slight excess of propylene oxide ensures complete conversion of phenol.	[12]
Catalyst Loading	1-5 per mille of total reactant mass	Higher loading increases reaction rate but adds to cost and potential purification load.	[12]
Reaction Time	5 - 13 hours	Must be sufficient for the reaction to reach completion, as monitored by GC.	[12]

Product Workup and Purification

Proper workup and purification are essential to isolate **1-phenoxy-2-propanol** with high purity.

- Degassing: After cooling, the reaction mixture is degassed under a light vacuum to remove any unreacted propylene oxide.[12]
- Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration. For soluble catalysts like the one in the protocol above, purification is achieved via distillation.

- Vacuum Distillation: The crude product is transferred to a distillation apparatus. The system is placed under vacuum to lower the boiling point and prevent thermal degradation. Distillation separates the high-purity **1-phenoxy-2-propanol** (boiling point ~243 °C at atmospheric pressure) from lower-boiling impurities and high-boiling residues.[5]

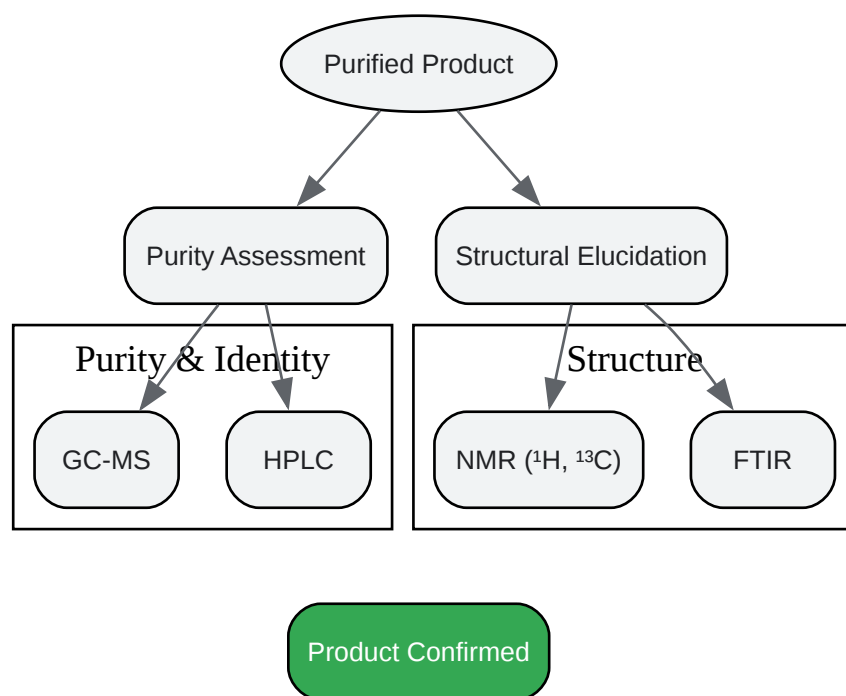


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Caption: Post-synthesis workup and purification workflow.

Analytical Characterization

A suite of analytical techniques is used to verify the identity, structure, and purity of the final product.



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Caption: Analytical workflow for product characterization.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of the product and identifying any byproducts. A successful synthesis will show a major peak corresponding to **1-phenoxy-2-propanol** with purity typically >98%.
[12][13]
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis and quantification.[14]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the presence of key functional groups: a broad O-H stretch ($\sim 3400\text{ cm}^{-1}$), C-O-C ether stretches ($\sim 1240\text{ cm}^{-1}$ and $\sim 1040\text{ cm}^{-1}$), and aromatic C-H and C=C bands.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are definitive methods for structural confirmation, showing the expected signals for the aromatic protons, the methine and methylene protons of the propanol chain, and the methyl group.

Safety and Handling

Rigorous adherence to safety protocols is non-negotiable when working with the chemicals involved in this synthesis.

- Phenol: Phenol is acutely toxic and corrosive. It can be fatal if ingested, inhaled, or absorbed through the skin, and it can cause severe chemical burns.[16][17][18] Skin contact may not cause immediate pain due to its anesthetic properties.[17][18]
 - Handling: Always handle phenol in a chemical fume hood.[16][17][18]
 - PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (neoprene or butyl rubber are recommended over nitrile for prolonged handling).[16][17][19]
 - Storage: Store in a cool, dry, well-ventilated area away from strong oxidizers, in clearly labeled, leak-proof secondary containment.[16][18]
- Propylene Oxide: Propylene oxide is a flammable liquid and a potential carcinogen.
 - Handling: Handle in a well-ventilated area, away from heat and ignition sources.
 - Storage: Store in a tightly sealed container in a cool, dry place.
- Emergency Procedures: Ensure immediate and unobstructed access to an emergency eyewash station and safety shower.[17] In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek urgent medical attention.[19][20] Application of low-molecular-weight polyethylene glycol (PEG) after initial water flushing is often recommended.[18][20]

Conclusion

The synthesis of **1-phenoxy-2-propanol** from phenol and propylene oxide is a well-established and efficient industrial process. Success in the laboratory and in production hinges on a thorough understanding of the reaction mechanism, careful selection of a catalytic system, and precise control over reaction parameters. Modern approaches using heterogeneous or highly selective Lewis base catalysts offer significant improvements in product purity and process sustainability. By integrating robust analytical monitoring and adhering strictly to safety

protocols, researchers and manufacturers can reliably produce high-quality **1-phenoxy-2-propanol** for its wide-ranging applications.

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